2,5-Bis(4-biphenylyl)thiophene

描述

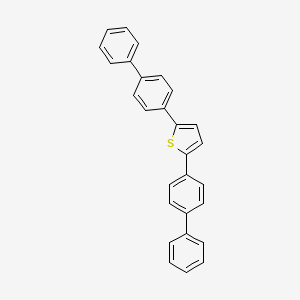

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,5-bis(4-phenylphenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20S/c1-3-7-21(8-4-1)23-11-15-25(16-12-23)27-19-20-28(29-27)26-17-13-24(14-18-26)22-9-5-2-6-10-22/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSMVAWETYTHTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(S3)C4=CC=C(C=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401577 | |

| Record name | 2,5-Bis(4-biphenylyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56316-86-0 | |

| Record name | 2,5-Bis(4-biphenylyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Fabrication Techniques for Bp1t

Chemical Synthesis Routes for 2,5-Bis(4-biphenylyl)thiophene

The construction of the BP1T molecular framework, which features a central thiophene (B33073) ring flanked by two biphenyl (B1667301) groups, is primarily achieved through cross-coupling reactions. These methods facilitate the formation of carbon-carbon bonds between the thiophene core and the biphenyl side groups.

Precursor Selection and Reaction Conditions

The choice of precursors is fundamental to the success of the synthesis, influencing reaction efficiency and final product purity. Common strategies involve the coupling of a di-halogenated thiophene with a biphenyl-containing organometallic or boronic acid derivative, or vice versa.

Several synthetic strategies have been reported, with Suzuki and Grignard couplings being the most prominent. A pseudo five-component synthesis via a one-pot Sonogashira–Glaser cyclization sequence has also been described for producing 2,5-di(hetero)arylthiophenes, including BP1T. lookchem.com The selection of precursors and corresponding reaction conditions are summarized in the following table.

Table 1: Precursor Selection and Reaction Conditions for the Synthesis of this compound

| Coupling Reaction | Thiophene Precursor | Biphenyl Precursor | Catalyst/Reagent | Solvent | Base | Temperature (°C) | Reaction Time | Reference |

|---|---|---|---|---|---|---|---|---|

| Suzuki Coupling | 2,5-Dibromothiophene | 4-Biphenylboronic acid | Pd(PPh₃)₄ | Toluene (B28343)/Water | Na₂CO₃ | 80 | 48 h | pvatepla-cgs.com |

| Suzuki Coupling | 2,5-Thiophenebis(boronic acid pinacol (B44631) ester) | 4-Bromobiphenyl | Pd(0)/Bulky Phosphorous Ligand | - | - | High | Short (5-15 min) | researchgate.net |

| Grignard Reaction | 2,5-Dihalothiophene (in situ from Thiophene) | 4-Biphenylylmagnesium bromide (from 4-Bromobiphenyl) | Magnesium | Diethyl ether | - | Reflux | Not Specified | lookchem.com |

| Sonogashira-Glaser Cyclization | Not specified | 4-Iodobiphenyl | Not specified | 1,4-Dioxane (B91453) | Not specified | Not specified | 16 h (extraction) | lookchem.com |

Targeted Coupling Reactions for Thiophene/Biphenyl Linkages

The formation of the crucial C-C bonds between the thiophene and biphenyl moieties is typically accomplished through well-established organometallic cross-coupling reactions.

Suzuki Coupling: This is a widely used method for the synthesis of BP1T and its derivatives. lookchem.comresearchgate.net The reaction generally involves the palladium-catalyzed coupling of a thiophene derivative (e.g., 2,5-dibromothiophene) with a biphenylboronic acid or ester (e.g., 4-biphenylboronic acid). pvatepla-cgs.com The use of tetrakis(triphenylphosphine)palladium(0) as a catalyst is common. pvatepla-cgs.com The reaction conditions, such as the choice of base (e.g., sodium carbonate) and solvent system (e.g., a mixture of toluene and water), are crucial for achieving high yields. pvatepla-cgs.comnih.gov

Grignard Reaction: An alternative route involves the use of a Grignard reagent. lookchem.com In this approach, a biphenylylmagnesium halide (Grignard reagent) is prepared by reacting a 4-halobiphenyl with magnesium metal in an anhydrous ether solvent. google.comacs.org This reagent then reacts with a 2,5-dihalothiophene to form the desired product. It is imperative to maintain anhydrous conditions throughout the reaction to prevent the quenching of the highly reactive Grignard reagent. google.comaip.org

Purification Strategies for High-Purity Material

The purity of BP1T is paramount for its performance in electronic devices. Therefore, rigorous purification of the crude product is a critical step. Due to the low solubility of BP1T, a combination of techniques is often employed.

Table 2: Purification Strategies for this compound

| Purification Method | Description | Solvent/Conditions | Reference |

|---|---|---|---|

| Recrystallization | The crude solid is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals. | 1,2,4-Trichlorobenzene (B33124) or 1,4-Dioxane. | lookchem.compvatepla-cgs.comacs.org |

| Soxhlet Extraction | For highly insoluble products, this technique uses a continuous washing with a hot solvent to extract soluble impurities. | 400 mL of 1,4-dioxane refluxed for 16 hours. | lookchem.com |

| Column Chromatography | The crude product is passed through a column of silica (B1680970) gel or alumina, with different components separating based on their polarity. | n-Hexane/ethyl acetate (B1210297) or n-hexane as eluant. | lookchem.com |

| Vacuum Sublimation | The material is heated under high vacuum, causing it to sublime and then re-deposit as a purified crystalline solid on a cooler surface. This is often performed multiple times. | ~5 × 10⁻³ Pa for over 80 hours. | acs.org |

Single Crystal Growth Techniques

For fundamental studies of its intrinsic properties and for the fabrication of high-performance devices, large, high-quality single crystals of BP1T are required.

Physical Vapor Transport (PVT) Methodologies

Physical Vapor Transport (PVT) is the most widely reported and effective method for growing single crystals of BP1T and related thiophene/phenylene co-oligomers. aip.orgacs.org This technique relies on the sublimation of the source material in a temperature gradient.

In a typical horizontal PVT setup, the powdered BP1T source material is placed at the hot end of a sealed tube under a controlled atmosphere, often an inert gas stream like argon. aip.org The sublimated molecules are transported by the carrier gas to a cooler region of the tube, where they desublimate and grow into single crystals. The quality, size, and morphology of the resulting crystals are highly dependent on process parameters such as the source and growth temperatures, the pressure, and the carrier gas flow rate. pvatepla-cgs.com

An improved PVT method has been developed that introduces a neutral adsorbent, such as neutral aluminum oxide, mixed with the source material. jlu.edu.cn This addition helps to regulate the degree of vapor saturation by decreasing the sublimation temperature and slowing the weight loss process, which in turn promotes the growth of larger, higher-quality single crystals with fewer defects. jlu.edu.cn This adsorbent-assisted PVT method has been successfully applied to grow crystals of BP1T. jlu.edu.cn

Solution-Growth Techniques

While PVT is the dominant method for BP1T, solution-based crystal growth offers potential advantages in terms of scalability and cost. However, the very low solubility of BP1T in common organic solvents presents a significant challenge for solution-based techniques.

Despite these challenges, research into solution growth of related, more soluble thiophene/phenylene co-oligomers has shown promise. Techniques such as solvent-antisolvent crystallization, isothermal slow solvent evaporation, and isochoric cooling have been used to grow large-area, single-crystalline thin films of similar compounds at the gas-liquid interface. acs.org For some highly insoluble oligomers, improved solution growth methods have been developed to obtain crystals suitable for applications like optically pumped lasing. researchgate.net These methods often involve the careful selection of high-boiling point solvents and precise control over the cooling rate. While direct, detailed protocols for the solution growth of BP1T single crystals are not widely available in the literature, these studies on related materials suggest potential pathways that could be adapted for BP1T, likely requiring specialized solvent systems and crystallization conditions. acs.orgacs.orgnih.gov

Slide-Boat and Other Specialized Growth Methods

The slide-boat method is a specialized solution-based technique utilized for the fabrication of microcrystals of thiophene/phenylene co-oligomers (TPCOs), including their cyano-substituted derivatives. mdpi.comresearchgate.netwiley.com This method can yield various crystal morphologies, such as dot-shaped crystals approximately 10 μm in size, as well as needle-like and platelet-like crystals. mdpi.comwiley.com The resulting morphology has been shown to influence the material's performance, with needle and platelet crystals exhibiting lower lasing thresholds compared to dot-shaped crystals. mdpi.comwiley.com

Beyond the slide-boat method, other specialized growth techniques have been developed to enhance crystal quality. One notable example is an improved physical vapor transport (PVT) method. nih.gov This technique incorporates an adsorbent, such as neutral aluminum oxide, mixed with the BP1T powder. The presence of the adsorbent helps to regulate the degree of vapor saturation and allows for a lower sublimation temperature. nih.gov This enhanced control over the growth process facilitates the preparation of large-size, high-quality, flat single crystals. nih.gov The growth mechanism for this method is characterized by 2D nucleation, proceeding via elementary steps and a layer-by-layer growth pattern. nih.gov

Organic Thin Film Deposition

The deposition of BP1T into thin films is a critical step for its integration into electronic and optoelectronic devices. The choice of deposition technique, whether vacuum- or solution-based, profoundly impacts the film's morphology, crystallinity, and ultimate performance.

Vacuum Deposition and Organic Molecular Beam Deposition (OMBD)

Vacuum-based methods, particularly physical vapor transport (PVT) or vapor-phase growth, are highly effective for producing high-quality BP1T films. optica.orgresearchgate.net These techniques are well-suited for organic compounds like BP1T that can be sublimed without decomposition. mdpi.com The improved PVT method, which uses neutral aluminum oxide, is particularly advantageous for growing large, single-crystalline materials. nih.gov

Vapor deposition can be controlled to produce polycrystalline films, which serve as essential precursors for subsequent patterning processes. mdpi.com For instance, vapor-deposited polycrystalline films of BP1T are used as the foundational layer for creating one-dimensional structures through photolithography. mdpi.com For more advanced applications, techniques akin to Organic Molecular Beam Deposition (OMBD) under high vacuum allow for precise control over the film thickness and growth rate, leading to highly ordered molecular layers.

Spin-Coating and Other Solution-Processing Techniques

Solution-processing offers a scalable and often lower-cost alternative to vacuum deposition. However, its application to unsubstituted TPCOs like BP1T is challenging due to their typically poor solubility in common organic solvents. researchgate.net While general techniques like spin-coating, drop-casting, and ink-jet printing are widely used for soluble organic semiconductors, their direct use for the primary deposition of BP1T is limited. mdpi.comresearchgate.net

Despite these challenges, solution-based methods have been successfully applied to soluble TPCO derivatives and, in specific cases, to the parent compounds under tailored conditions. researchgate.net

Solution Casting & Slow Evaporation : For soluble derivatives, high-quality crystalline films can be grown directly on substrates using methods like solution casting, slow evaporation, and edge casting. researchgate.net

High-Temperature Solution Growth : For related compounds like 5,5''-bis(4-biphenylyl)-2,2':5',2''-terthiophene-OMe (BP3T-OMe), single crystals have been prepared from a solution using high-boiling-point solvents such as 1,2,4-trichlorobenzene at elevated temperatures (150-190 °C). nih.gov

Ancillary Layer Deposition : Spin-coating is frequently used in device fabrication to deposit other layers onto a BP1T crystal. For example, a polyvinylpyrrolidone (B124986) (PVP) film was spin-coated onto a 2,5-bis(4'-cyanobiphenyl-4-yl)thiophene (BP1T-CN) crystal to act as a spacer layer before the evaporation of a top metal contact. aip.org

These findings indicate that while direct spin-coating of BP1T is uncommon, solution-based strategies can be employed, particularly for its derivatives or through specialized solvent and temperature conditions. researchgate.netnih.gov

Substrate Engineering and Interfacial Control for Film Quality

Substrate engineering is a critical strategy for controlling the nucleation and growth of BP1T thin films, thereby enhancing their structural quality and device performance. arxiv.orgtechbriefs.com This involves the careful selection and modification of the substrate surface to direct the assembly of molecules during deposition. hidenanalytical.comcicor.com

A key example of interfacial control is seen with the cyano-substituted derivative, BP1T-CN. Plate-like single crystals of BP1T-CN, which possess optically flat surfaces, can be electrostatically adsorbed onto a silica substrate. aip.org This interaction ensures good physical contact and defined orientation of the crystal on the substrate. aip.org

Furthermore, thin films of BP1T and related compounds can themselves serve as inducing layers to template the growth of other materials. Research has shown that thin films of 2,5-Bis(4-biphenylyl)bithiophene (BP2T), a closely related oligomer, can be grown on native silicon oxide. rsc.org These BP2T films form smooth, ordered layers where the molecules stand nearly perpendicular to the surface, creating a template for the weak epitaxy growth of subsequent layers, such as Zinc Phthalocyanine (ZnPc). rsc.orgciac.jl.cn This demonstrates the use of BP-thiophene films as an integral part of a substrate engineering approach to fabricate complex, multi-layered organic heterostructures.

Fabrication of One-Dimensional (1D) Structures

The fabrication of well-defined one-dimensional (1D) structures from BP1T is essential for applications that leverage anisotropic properties, such as polarized light emission, waveguiding, and charge transport in field-effect transistors (FETs).

Photolithographic Patterning of Polycrystalline Films

A robust method for creating 1D structures of BP1T involves a top-down approach using photolithography. mdpi.com The process begins with the deposition of a polycrystalline BP1T film onto a substrate using a vacuum deposition technique. mdpi.com Following deposition, a photoresist is applied, and standard photolithographic procedures are used to define a pattern. This pattern is then transferred to the BP1T film, typically through an etching process, to create the desired structures.

This technique has been successfully used to fabricate strip-shaped 1D structures of BP1T with widths on the order of 10 micrometers. mdpi.com These patterned structures have been shown to function as active components for light amplification and have demonstrated amplified spontaneous emission and lasing oscillations under optical pumping, highlighting the efficacy of this fabrication route for creating functional optoelectronic device elements. mdpi.com

Interactive Data Tables

Table 1: Summary of Fabrication Techniques for BP1T and Related Compounds

| Technique | Material/Derivative | Key Process Parameters | Resulting Structure/Morphology | Reference(s) |

| Slide-Boat Method | Cyano-substituted TPCOs | Solution-based growth | Dot-shaped (~10 µm), needle-like, platelet-like microcrystals | mdpi.com, wiley.com |

| Improved PVT | BP1T, BP2T | Use of neutral aluminum oxide adsorbent | Large-size, high-quality flat single crystals | nih.gov |

| Vacuum Deposition | BP1T | Standard vapor deposition | Polycrystalline thin films | mdpi.com |

| Solution Casting | Soluble TPCO derivatives | Room temperature evaporation from solution | High-quality crystalline films | researchgate.net |

| Photolithography | BP1T | Patterning of a vapor-deposited polycrystalline film | 1D strip-shaped structures (~10 µm width) | mdpi.com |

| Electrostatic Adsorption | BP1T-CN | Transfer of pre-grown crystal onto substrate | Oriented platelet crystal on silica | aip.org |

| Weak Epitaxy Growth | ZnPc on BP2T | BP2T film used as an inducing layer on SiO₂ | Ordered heterostructure | rsc.org, ciac.jl.cn |

Epitaxial Growth of Needle-like Crystals

Epitaxial deposition is a technique used to grow a thin crystalline layer on a substrate, where the deposited atoms align with the crystal lattice of the substrate, resulting in a highly ordered single-crystal structure. photonics.com This method is pivotal in fabricating high-quality organic semiconductor thin films with superior charge transport properties. rsc.org For this compound (BP1T), weak epitaxy growth (WEG) has been employed, particularly in the context of creating inducing layers for organic light-emitting diodes (OLEDs). rsc.orgrsc.org

Research into the growth of BP1T on specific substrates, such as 2,5-Bis(4-biphenylyl)bithiophene (BP2T), reveals detailed insights into its crystalline formation. rsc.org The epitaxial growth of BP1T on a BP2T inducing layer follows a layer-plus-island, or Stranski-Krastanov, growth mode. rsc.org Initially, BP1T forms a continuous monolayer on the BP2T substrate. rsc.org As the film thickness increases, the growth transitions to the formation of distinct islands, which manifest as well-defined, strip-like crystalline domains, a morphology akin to needle-like crystals. rsc.org

The success of this epitaxial relationship is rooted in the structural similarities between the two molecules. rsc.org The lattice mismatch between the (020) plane of BP2T and the (200) plane of BP1T is calculated to be a mere 0.16%. rsc.org This extremely low lattice mismatch is a critical factor that facilitates the formation of large-area, continuous BP1T crystalline films. rsc.org The epitaxial relationship is defined by the alignment of their crystal axes: (001)BP2T // (001)BP1T and nih.govBP2T // researchgate.netBP1T. rsc.org

While direct studies on BP1T needle formation are specific, research on its cyano-substituted derivative, BP1T-CN, provides further understanding of the tendency for rod-like or needle-like morphology in this class of compounds. researchgate.net For BP1T-CN, the crystal typically grows in a rod-like shape that elongates along the crystal's a-axis. researchgate.net This preferential growth is a consequence of the molecular packing, where molecules are piled up along the a-axis through van der Waals interactions. researchgate.net

The conditions for depositing such crystalline films are carefully controlled. For instance, in fabricating inducing layers, BP1T is deposited at rates of approximately 3-6 Å/min onto a substrate held at a temperature of 170°C.

Interactive Data Table: Epitaxial Growth of BP1T

The following table summarizes the key parameters and findings related to the epitaxial growth of BP1T on a BP2T substrate.

| Parameter | Description | Finding | Citation |

| Substrate | The material used as the inducing layer for growth. | 2,5-Bis(4-biphenylyl)bithiophene (BP2T) | rsc.org |

| Growth Mode | The mechanism by which the crystalline film forms on the substrate. | Stranski-Krastanov (layer-plus-island) | rsc.org |

| Crystal Morphology | The shape and structure of the resulting crystalline domains. | Strip-like crystalline domains | rsc.org |

| Lattice Mismatch | The percentage difference between the lattice parameters of the substrate and the grown film. | 0.16% | rsc.org |

| Epitaxial Relationship | The specific orientation alignment between the substrate and the grown film. | (001)BP2T // (001)BP1T, nih.govBP2T // researchgate.netBP1T | rsc.org |

| Deposition Rate | The speed at which the material is deposited. | 3-6 Å/min | |

| Substrate Temperature | The temperature of the substrate during deposition. | 170 °C |

Structural Characterization and Microstructural Analysis of Bp1t

Single Crystal X-ray Diffraction (XRD) Analysis

Single crystal XRD is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal.

Analysis of single crystals of BP1T has revealed its crystallographic parameters. Like other thiophene (B33073)/phenylene co-oligomers (TPCOs), BP1T crystallizes in a monoclinic system. acs.org The space group for BP1T and similar co-oligomers is typically either P2₁/c or P2₁/n, with Z=4 (four molecules per unit cell) and a unique b-axis. acs.org A specific analysis of a BP1T single crystal identified diffraction peaks at 2θ values of 8.17°, 12.21°, and 16.25°, which correspond to the (004), (006), and (008) planes, respectively. researchgate.net

Table 1: Crystallographic Data for BP1T

| Parameter | Value | Source |

| Crystal System | Monoclinic | acs.org |

| Space Group | P2₁/c or P2₁/n | acs.org |

| Molecules per Unit Cell (Z) | 4 | acs.org |

The intrinsic shape of the BP1T molecule significantly influences its crystalline arrangement. BP1T possesses a distinct bent molecular structure. acs.org This bent conformation forces the long axes of the molecules to adopt a nearly perpendicular orientation with respect to the ab-plane of the crystal. acs.orgresearchgate.net This upright standing arrangement is a characteristic feature of BP1T and related compounds, distinguishing it from linear oligomers. acs.org

The crystal structure of BP1T is characterized by a spine- or herringbone-like arrangement of its molecules. acs.orgresearchgate.net The crystals feature a layered structure where the molecules laterally spread along the ab-plane, which is parallel to the crystal faces of the flake-like crystals. acs.org Within these layers, the molecules organize into the well-known herringbone packing motif. acs.orgacs.org This packing is governed by van der Waals interactions between the π-electronic frameworks of the molecules. researchgate.net This specific arrangement is crucial for the electronic properties of the material, influencing charge transport.

The final morphology and crystal structure of BP1T are highly dependent on the growth conditions. mdpi.com Single crystals of BP1T for structural analysis are typically grown from the vapor phase. acs.org For instance, a sublimation-and-recrystallization method in a nitrogen-purged glass cylinder with controlled temperature gradients can be employed to grow high-quality crystals. researchgate.net The ability to form crystalline thin films is also contingent on controlling growth parameters. researchgate.net The final crystal morphology is a result of the interplay between the molecule's internal structure and external environmental factors like temperature and supersaturation. mdpi.com

Thin Film Structural Evolution and Morphology

BP1T is frequently used as an inducing layer to promote the crystalline growth of other organic semiconductor films in a technique known as weak epitaxy growth (WEG). nih.govjournal-dogorangsang.in Understanding the morphology of the BP1T film itself is therefore essential.

Atomic Force Microscopy (AFM) is a key tool for investigating the surface topography and growth behavior of BP1T thin films. nih.govjournal-dogorangsang.inresearchgate.net Studies on BP1T films deposited on Si/SiO₂ substrates show that growth modes can be controlled by substrate temperature. For example, at a substrate temperature of 102°C, BP1T molecules tend to grow layer by layer, forming a continuous and flat thin film that provides an ideal surface for the subsequent deposition of other organic layers. nih.gov

AFM imaging reveals the evolution of the surface morphology with increasing film thickness. Images of 1.2-monolayer and 2.2-monolayer BP1T films show distinct surface features. researchgate.net While thin BP1T films can exhibit layer-by-layer growth, thicker films of related compounds have shown a transition to an island growth mode. acs.org For instance, the related compound 5,5''-bis(3'-fluoro-biphenyl-4-yl)-2,2' : 5',2''- terthiophene (m-F2BP3T) initially forms two-dimensional layers (up to 4 monolayers) before transitioning to three-dimensional island growth. rsc.org This change in growth mode is often accompanied by a phase transition from a thin-film phase to the bulk phase structure. acs.org

X-ray Diffraction (XRD) for Out-of-Plane and In-Plane Orientation

X-ray diffraction (XRD) is a powerful non-destructive technique used to determine the structural characteristics of crystalline materials. In the study of BP1T thin films, both out-of-plane and in-plane XRD measurements are employed to understand the molecular orientation relative to the substrate.

Out-of-plane XRD patterns of BP1T thin films deposited on substrates like SiO₂ typically show a series of strong, equally spaced Bragg diffraction peaks. researchgate.net These prominent peaks suggest a high degree of crystalline order and a preferential orientation of the crystallographic planes along the out-of-plane direction. researchgate.netmdpi.com Specifically, for BP1T single crystals, the diffraction peaks correspond to the (00l) planes, indicating that the acs.org crystallographic orientation is perpendicular to the substrate surface. mdpi.com This ordered arrangement is often referred to as a standing orientation, where the long molecular axis of the BP1T molecules is aligned nearly perpendicular to the substrate. mdpi.comresearchgate.net

The d-spacing (the distance between adjacent crystal lattice planes) can be calculated from the diffraction angles using the Bragg equation. For BP1T single crystals, XRD analysis has determined the d-spacing to be approximately 2.19 nm, which corresponds to the thickness of a single molecular layer. mdpi.com In-plane XRD patterns complement this data by providing information about the ordering and orientation of the molecules within the plane of the substrate, confirming the formation of well-defined crystalline structures. researchgate.netrsc.org

| Analysis Type | Observation | Inferred Structural Property | Source |

|---|---|---|---|

| Out-of-Plane XRD | Equally spaced Bragg peaks | High crystalline order | researchgate.net |

| Out-of-Plane XRD | Prominent peaks from (00l) planes | Preferential acs.org orientation perpendicular to the substrate | mdpi.com |

| AFM Height Profile & XRD | Layer-by-layer step height of ~2.19 nm | Thickness of a single molecular layer | mdpi.com |

Phase Transitions in BP1T Thin Films (e.g., Thin Film Phase to Bulk Phase)

The growth of organic thin films is a complex process that can involve distinct phase transitions, particularly the transition from a "thin film phase" to a "bulk phase." This phenomenon is closely linked to the film's thickness and growth mode. While specific studies on BP1T's phase transitions are not extensively detailed in the provided research, the behavior of closely related thiophene-based oligomers, such as 2,5-Bis(4-biphenylyl)bithiophene (BP2T), provides significant insight into the likely processes. acs.org

For these materials, the initial growth on a substrate like SiO₂ often follows a layer-by-layer mode for the first few monolayers (ML). acs.orgnih.gov Within these initial layers, the molecules adopt a specific packing arrangement known as the thin film phase, which can be influenced by strain from the substrate. acs.orgnih.gov As the film thickness increases beyond a critical point (e.g., >3 ML for BP2T), the growth mode often shifts from layer-by-layer to the formation of three-dimensional islands (a process known as Stranski-Krastanov growth). acs.orgaps.org This change in morphology frequently coincides with a structural phase transition where the molecules relax into their more stable bulk crystal structure. acs.orgnih.gov This transition can be detected by XRD as a sudden change in the lattice parameters. acs.org The phenomenon is driven by a balance of forces, including molecule-substrate interactions and the inherent soft-matter properties of the organic film. acs.orgnih.gov

Molecular Alignment and Ordering in Deposited Films

The alignment of BP1T molecules in deposited films is a critical factor for optimizing charge transport in organic field-effect transistors (OFETs) and light outcoupling in organic light-emitting diodes (OLEDs). researchgate.netmdpi.com Studies consistently show that BP1T molecules tend to arrange themselves in a highly ordered, upright orientation on substrates. researchgate.netmdpi.comresearchgate.net In this "edge-on" configuration, the long axes of the molecules are almost perfectly perpendicular to the substrate plane. researchgate.netmdpi.com

This alignment is particularly pronounced in BP1T single crystals, where the transition dipole moments—which are parallel to the molecular long axis—are oriented at an angle of approximately 89° to the crystal's ab-plane (the plane parallel to the substrate). mdpi.com This perpendicular alignment is beneficial for applications like OFETs where charge transport parallel to the substrate is desired. researchgate.net The use of elevated substrate temperatures during deposition can further enhance this molecular ordering, enabling the molecules to overcome kinetic barriers and settle into their preferred standing orientation. researchgate.net This high degree of alignment and the resulting layered structure are crucial for achieving high-quality crystalline films with good integrity and uniformity. researchgate.net

Electron Diffraction Studies

Electron diffraction techniques, with their high sensitivity to the structure of very small crystalline areas, are invaluable for investigating the microstructural details and epitaxial relationships in thin films.

Selected Area Electron Diffraction (SAED) for Epitaxy Relationships

Selected Area Electron Diffraction (SAED) is a technique used in transmission electron microscopy (TEM) to obtain diffraction patterns from specific, localized areas of a sample. fraunhofer.de It is particularly useful for determining the crystal structure and orientation at the nanoscale and for establishing epitaxial relationships between different layers in a heterostructure. researchgate.netacs.org

In studies where BP1T is used as a crystalline-inducing layer, SAED is employed to analyze the orientation of an overlying organic semiconductor layer relative to the BP1T base. researchgate.netacs.org SAED patterns recorded from BP1T domains consistently show a single, orthogonal two-dimensional lattice pattern corresponding to the acs.org zone. researchgate.net When another material, such as 1,4-bis(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)benzene (ρ-DPPI), is deposited on top, its SAED pattern is superimposed on that of the BP1T. researchgate.net By indexing both patterns, the precise epitaxial relationship can be determined. For the ρ-DPPI on BP1T system, the relationship was identified as:

(101)ρ-DPPI || (001)BP1T

ρ-DPPI ||BP1T researchgate.net

This indicates that the ρ-DPPI thin film grows epitaxially on the BP1T inducing layer with a single, well-defined in-plane orientation, where the a-axis of ρ-DPPI is parallel to the a-axis of BP1T. researchgate.net Similar SAED studies have been performed to elucidate the epitaxial relationship between BP1T and other molecules like 2FPPICz. acs.orgaps.org These findings confirm that BP1T can effectively template the crystalline growth of subsequent layers, a process central to fabricating highly ordered organic electronic devices. researchgate.net

| Overlayer Material | BP1T Orientation | Overlayer Orientation | Epitaxial Relationship | Source |

|---|---|---|---|---|

| ρ-DPPI | acs.org zone | zone | (101)ρ-DPPI || (001)BP1T,ρ-DPPI ||BP1T | researchgate.net |

| 2FPPICz | (001) plane | (1̄01) plane | (1̄01)2FPPICz || (001)BP1T,2FPPICz ||BP1T | acs.org |

Electronic Structure and Photophysical Properties of Bp1t

The arrangement of electrons in molecular orbitals and their response to light are critical determinants of a material's suitability for electronic and photonic applications. For BP1T, these properties are intricately linked to its molecular geometry and crystalline packing.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energetics

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the electronic and optical properties of a molecule. taylorandfrancis.comlibretexts.orgwikipedia.org The energy difference between these orbitals dictates the energy required to excite an electron, influencing the material's absorption and emission characteristics.

In a study of thiophene (B33073)/phenylene co-oligomer thin films, the work function of BP1T was determined to be 4.0 eV. aip.org Theoretical calculations using Density Functional Theory (DFT) have been employed to determine the HOMO and LUMO energy levels of related compounds. For instance, a cyano-substituted derivative, BP1T-CN, was found to have calculated HOMO and LUMO levels of -5.91 eV and -3.59 eV, respectively. rsc.org Another related compound, 2,5-bis(5-{[1,1'-biphenyl]-4-yl}thiophen-2-yl)furan (BPTFT), exhibited a HOMO level of -5.13 eV and a LUMO level of -2.06 eV. rsc.org These values are crucial for understanding charge injection and transport in devices.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Work Function (eV) | Source |

|---|---|---|---|---|

| BP1T | - | - | 4.0 | aip.org |

| BP1T-CN | -5.91 | -3.59 | - | rsc.org |

| BPTFT | -5.13 | -2.06 | - | rsc.org |

Band Gap Determination and its Dependence on Molecular and Crystal Structures

The energy difference between the HOMO and LUMO levels is referred to as the band gap, a fundamental property of semiconductors. This gap determines the energy of photons the material can absorb and emit. For organic materials like BP1T, the band gap is influenced by both the molecular structure and the arrangement of molecules in the solid state (crystal structure).

The crystal structure of BP1T and its derivatives plays a significant role in their electronic properties. For example, the cyano-substituted derivative, BP1T-CN, crystallizes in a triclinic form with a P-1 space group. researchgate.net The molecular packing in the crystal, including interactions between adjacent molecules, can affect the electronic coupling and, consequently, the band gap. In the case of BP1T-CN, the molecular axes are tilted within the crystal structure. unica.it

Charge Transfer Integrals and Electronic Coupling

Charge transfer integrals, also known as electronic couplings, quantify the ease with which an electron can hop between adjacent molecules. scm.comscm.com These parameters are critical for predicting charge mobility in organic semiconductors. The magnitude of the charge transfer integral is highly dependent on the relative orientation and distance between neighboring molecules in the crystal lattice.

Theoretical models are often used to calculate charge transfer integrals. scm.comuni-tuebingen.de These calculations consider the overlap of molecular orbitals between adjacent molecules. In mixed-stack co-crystals, the dynamics of charge transfer excitons are directly related to the crystal morphology and the resulting electronic couplings. rsc.org For instance, the charge transfer pathway can be mediated by transfer integrals between molecules. researchgate.net

Excited State Dynamics and Photoluminescence Mechanisms

Upon absorption of light, molecules are promoted to an excited state. The subsequent relaxation processes, including the emission of light (photoluminescence), are key to the functionality of optoelectronic devices.

Exciton (B1674681) Formation and Dynamics in Single Crystals and Thin Films

When an electron is excited, it leaves behind a positively charged "hole," and the bound pair of the electron and hole is called an exciton. The behavior of these excitons, including their formation, migration, and decay, is a central aspect of the photophysics of organic materials. rsc.orgriken.jpstanford.edu In BP1T and related materials, exciton dynamics have been studied in both single crystals and thin films. rsc.org

In single crystals of a cyano-substituted derivative of BP1T, strong exciton-photon coupling has been observed, leading to the formation of exciton-polaritons. researchgate.net The dynamics of these excited states can be complex, involving processes such as intersystem crossing and structural changes. riken.jp Time-resolved spectroscopy techniques are essential for probing these ultrafast dynamics. nih.gov The emission lifetime of a bare BP1T-CN crystal was measured to be approximately 1.4 ns. optica.org

Photoluminescence (PL) Spectra and Quantum Yield Analysis

Photoluminescence (PL) is the emission of light from a material after it has absorbed photons. The PL spectrum provides information about the energy levels of the excited states, while the photoluminescence quantum yield (PLQY) quantifies the efficiency of the light emission process. wikipedia.org

BP1T crystals have been observed to exhibit fluorescence in the blue-green region of the spectrum. researchmap.jp The PLQY of a material is the ratio of the number of photons emitted to the number of photons absorbed. wikipedia.org For a related furan-substituted derivative, a PLQY of 28% was reported. bohrium.comacs.org The PLQY can be influenced by various factors, including molecular structure and environment. rsc.org For example, the introduction of a cyano-group to a related terthiophene compound (BP3T-CN) affects its photoluminescence properties. rsc.org

| Compound | Photoluminescence Quantum Yield (PLQY) | Source |

|---|---|---|

| BPFTT | 28% | bohrium.comacs.org |

| BPTFT | 29% | rsc.org |

Amplified Spontaneous Emission (ASE) Characteristics

Amplified Spontaneous Emission (ASE) is a key indicator of a material's potential as a gain medium for lasers. tandfonline.com BP1T, particularly in its single-crystal form, exhibits notable ASE properties. The threshold for observing ASE in high-quality BP1T single crystals can be remarkably low. For instance, a low threshold of 27 μJ/cm² has been reported, which corresponds to a peak power density of 54 kW/cm² when using a 500 ps excitation laser. nii.ac.jpsciengine.com This low threshold is a direct result of the high quality and transparency of the crystals, which allows for efficient confinement of self-waveguided light. nii.ac.jp

The growth method of the crystals significantly influences their ASE characteristics. tandfonline.com Solution-grown crystals show ASE bands at approximately 464 nm and 494 nm, corresponding to the 0–1 and 0–2 vibronic transitions, respectively. tandfonline.com In contrast, vapor- and slide-boat-grown crystals exhibit red-shifted ASE bands, with the 0–1 transition at 496 nm and the 0–2 transition at 520 nm. tandfonline.com This variation is attributed to the different molecular packing and crystal quality achieved through different growth techniques.

Furthermore, polycrystalline thin films of BP1T also demonstrate ASE. spiedigitallibrary.org One-dimensional structures fabricated from vapor-deposited polycrystalline films have shown ASE under optical pumping. ingentaconnect.comnih.gov The full width at half maximum (FWHM) of the emission spectrum narrows significantly with increasing pump energy, a characteristic sign of ASE. In some cases, the FWHM can be reduced to approximately 3 nm. sciengine.com

Table 1: ASE Characteristics of BP1T in Different Forms

| Form | ASE Peak Wavelengths (nm) | ASE Threshold | Reference |

|---|---|---|---|

| Solution-Grown Single Crystal | 464 (0-1), 494 (0-2) | Not specified | tandfonline.com |

| Vapor/Slide-Boat-Grown Single Crystal | 496 (0-1), 520 (0-2) | Not specified | tandfonline.com |

| High-Quality Single Crystal | ~495 | 27 μJ/cm² | nii.ac.jpsciengine.com |

| Vapor-Deposited Polycrystalline Film (1D structure) | Not specified | Not specified | ingentaconnect.comnih.gov |

Spectrally Narrowed Emissions (SNE) and Lasing Oscillations

Under intense optical pumping, BP1T crystals can exhibit spectrally narrowed emissions (SNE), a precursor to lasing. aip.org This phenomenon has been observed in various forms of BP1T, including single crystals and thin films. aip.orgresearchgate.net In some instances, the SNE linewidth can be as narrow as 0.07 nm. kit.ac.jp The SNE is often attributed to ASE, where the spontaneously emitted light is amplified as it travels through the gain medium. aip.org

Lasing oscillations have also been achieved in BP1T crystals. Hexagonal-shaped crystals can act as natural Fabry-Pérot cavities, with the parallel crystal edges functioning as mirrors. aip.orgkit.ac.jp The threshold for laser oscillation in these hexagonal crystals is inversely proportional to the crystal length, a clear signature of cavity-based lasing. aip.orgkit.ac.jp For example, a strip-shaped one-dimensional structure fabricated from a polycrystalline film showed lasing oscillations. ingentaconnect.comnih.gov By engineering a microring structure from a thin film crystal, the lasing threshold was dramatically reduced to 200 μJ/cm² from 1400 μJ/cm² for the unstructured thin film, highlighting the importance of microcavity structures. researchgate.net Furthermore, longitudinal multimode laser oscillation has been observed in BP1T slab crystals attached to a diffraction grating, which enabled the determination of a high group refractive index of 4.56. ingentaconnect.com

Stimulated Resonance Raman Scattering (SRRS)

In addition to ASE and lasing, Stimulated Resonance Raman Scattering (SRRS) has been observed in BP1T crystals. researchgate.net This nonlinear optical phenomenon occurs when the incident laser light and the scattered Raman light are in resonance with electronic transitions of the material. The observation of SRRS in BP1T is explained by a double resonance model within the context of strongly emissive H-aggregates. researchgate.net This indicates a strong coupling between the electronic and vibrational states in the material, a property that can be exploited in various photonic applications.

Influence of H-aggregation and Exciton Quenching

The solid-state packing of BP1T molecules significantly impacts its photophysical properties. BP1T molecules tend to form H-aggregates, characterized by a parallel, face-to-face stacking arrangement. rsc.org While H-aggregation often leads to fluorescence quenching in many organic materials due to strong intermolecular interactions, BP1T is an example of a material with highly emissive H-aggregates. researchgate.netresearchgate.net This is attributed to a specific molecular arrangement that allows for efficient emission despite the close packing. researchgate.net

However, exciton quenching can still occur, particularly in the presence of structural defects or impurities which can act as trapping sites for excitons. researchgate.net In many organic semiconductors, strong π–π stacking, while beneficial for charge transport, can lead to severe exciton quenching and thus poor emission efficiency. rsc.org The balance between efficient charge transport and high photoluminescence quantum yield is a critical challenge in the development of organic optoelectronic materials. rsc.orgrsc.org The crystal structure of BP1T, with its spine- or herringbone-like molecular array, represents a compromise that allows for both reasonable charge mobility and high emission yields. researchgate.net

Time-Resolved Spectroscopy of Excited States (e.g., Femtosecond Transient Absorption)

Time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy, are powerful tools for probing the dynamics of excited states in materials like BP1T. These studies provide insights into the ultrafast processes that occur after photoexcitation, including exciton formation, relaxation, and decay.

While specific femtosecond transient absorption data for BP1T is not detailed in the provided search results, studies on related thiophene-based oligomers and polymers offer a general understanding. For instance, in regioregular poly(3-hexylthiophene) films, polaron pairs are generated from hot excitons on a timescale of less than 100 fs. nih.gov In a cyano-substituted derivative of BP1T (BP1T-CN), pump-probe measurements revealed a long-lived photoinduced absorption signal, which is thought to limit lasing performance in the nanosecond pulsed regime. unica.itresearchgate.net These studies highlight that excited-state dynamics in these materials are complex and can involve multiple competing relaxation pathways, such as internal conversion, intersystem crossing, and structural changes. riken.jp Understanding these ultrafast dynamics is crucial for optimizing the performance of BP1T-based devices.

Charge Transport Phenomena in Bp1t Based Materials

Carrier Mobility Studies in Single Crystals and Thin Films

Carrier mobility, a measure of how quickly a charge carrier can move through a material under an electric field, is a key metric for semiconductor performance. Studies on BP1T have been conducted on both highly ordered single crystals, which reveal the material's intrinsic properties, and on thin films, which are more relevant to practical device fabrication. rsc.org

BP1T primarily exhibits hole-conduction. ingentaconnect.comnih.gov Field-effect transistor (FET) measurements have shown a significant difference in hole mobility (µh) depending on the material's morphology. In a one-dimensional structure fabricated from a vapor-deposited polycrystalline film, the hole mobility was measured to be 8.0 x 10⁻³ cm²/Vs. ingentaconnect.comnih.gov However, when the FET was fabricated using epitaxially grown, needle-like single crystals of BP1T, the hole mobility increased dramatically to 0.34 cm²/Vs. ingentaconnect.comnih.gov This highlights the superior charge transport in the well-ordered single-crystal state.

While BP1T is predominantly a p-type (hole-transporting) material, ambipolar behavior (the transport of both holes and electrons) is critical for applications like light-emitting transistors. researchgate.net Direct measurement of electron mobility (µe) in pristine BP1T is less common, but studies on closely related derivatives provide insight. For instance, a cyano-substituted derivative, BP1T-CN, was found to have hole and electron mobilities of 5.70 × 10⁻⁴ cm² V⁻¹ s⁻¹ and 1.66 × 10⁻³ cm² V⁻¹ s⁻¹, respectively, as measured by the time-of-flight (TOF) technique. polyu.edu.hkoptica.org Other related oligomers, such as 5,5″-bis(4-biphenylyl)-2,2′:5′,2″-terthiophene (BP3T), have shown clear ambipolar behavior with theoretically calculated mobilities of µh = 0.81 cm² V⁻¹ s⁻¹ and µe = 0.17 cm² V⁻¹ s⁻¹. researchgate.net Another derivative, 2,5-bis(5-[1,1′-biphenyl]-4-ylthiophen-2-yl)furan (BPTFT), exhibited ambipolar mobilities of approximately 0.7 cm²/Vs for holes and 0.1 cm²/Vs for electrons in single-crystal OLETs. rsc.org

| Compound | Form | Hole Mobility (μh) [cm²/Vs] | Electron Mobility (μe) [cm²/Vs] | Measurement Technique | Source |

|---|---|---|---|---|---|

| BP1T | Polycrystalline Film | 8.0 x 10⁻³ | - | FET | ingentaconnect.comnih.gov |

| BP1T | Single Crystal | 0.34 | - | FET | ingentaconnect.comnih.gov |

| BP1T-CN | Single Crystal | 5.70 x 10⁻⁴ | 1.66 x 10⁻³ | TOF | polyu.edu.hkoptica.org |

| BP3T | Single Crystal (Theoretical) | 0.81 | 0.17 | DFT/Marcus Theory | researchgate.net |

| BPTFT | Single Crystal | ~0.7 | ~0.1 | OLET | rsc.org |

Organic single crystals often exhibit anisotropic properties, meaning that charge transport efficiency depends on the crystallographic direction. nsf.gov This is due to the specific molecular packing in the crystal lattice, which dictates the degree of electronic orbital overlap between adjacent molecules in different directions. Theoretical studies based on density functional theory (DFT) on 2,5-bis(4-biphenylyl)bithiophene (BP2T), an oligomer closely related to BP1T, indicate anisotropic charge mobilities. acs.org This anisotropy is a fundamental characteristic of this class of materials, arising from their specific molecular structure and packing motifs, such as herringbone or π-stacking arrangements. researchgate.nettandfonline.com For instance, in solution-sheared films of another complex thiophene-based molecule, the carrier mobility parallel to the shearing direction was more than double the mobility in the perpendicular direction. mpg.de While specific anisotropy ratios for BP1T are not widely reported, the findings for related molecules strongly suggest that its charge transport properties are also directionally dependent. acs.orgsciengine.com

The direct impact of this phenomenon on BP1T has been clearly demonstrated. A study comparing a polycrystalline BP1T film with epitaxially grown single-crystal needles found a 42.5-fold increase in hole mobility, from 8.0 x 10⁻³ cm²/Vs in the film to 0.34 cm²/Vs in the single crystal. ingentaconnect.comnih.gov The authors attributed this dramatic improvement directly to the elimination of grain boundaries in the single-crystal channel. nih.gov This finding is consistent with general observations for thiophene (B33073)/phenylene co-oligomers, where processing conditions that lead to higher crystallinity and larger grain sizes consistently result in improved charge carrier mobility. core.ac.uk

Ambipolar Charge Transport Behavior

Ambipolar transport, the ability of a material to conduct both holes and electrons, is essential for fabricating complex devices like OLETs and complementary logic circuits from a single semiconductor.

The ambipolar nature of an organic semiconductor is governed by its electronic structure—specifically, the energy levels of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—and its reorganization energy. acs.orgmdpi.com For efficient ambipolar transport, the material must allow for the injection of both holes into the HOMO and electrons into the LUMO from the electrodes, and both carriers must be mobile.

Thiophene-phenylene co-oligomers (TPCOs) are promising for ambipolar applications, but their performance often depends on fine-tuning their molecular structure. researchgate.netacs.org Many TPCOs are intrinsically better hole conductors because their LUMO levels are often too high (not low enough in energy), creating a large energy barrier for electron injection. researchgate.net A common strategy to induce or improve ambipolarity is through chemical modification. Attaching electron-withdrawing groups (like fluorine or cyano groups) to the oligomer backbone can effectively lower the LUMO energy level, reducing the electron injection barrier and facilitating more balanced ambipolar transport. researchgate.netresearcher.life Furthermore, ambipolar character is favored by materials that have similarly small reorganization energies for both hole and electron transport, a condition that can also be influenced by the molecular design. mdpi.com Theoretical studies on biphenylyl/thiophene derivatives predict they can act as ambipolar semiconductors due to favorable HOMO/LUMO energy levels and small energy gaps. researchgate.net

Beyond the intrinsic properties of the molecule, several device-level factors significantly influence ambipolar performance.

Molecular Design and Packing: As discussed, the chemical structure of the oligomer is paramount. The choice of terminal substituents on the TPCO core can switch the device behavior from p-type to ambipolar by tuning the frontier orbital energies. researcher.life These modifications also influence the solid-state packing of the molecules, which affects intermolecular electronic coupling and, consequently, charge transport. researchgate.net For example, fluorination of a TPCO was shown to not only tune energy levels but also to facilitate a more favorable π-stacking motif, leading to balanced ambipolar transport. researchgate.net

Contact Engineering: The interface between the semiconductor and the metal electrodes plays a crucial role. A large energy mismatch between the electrode's work function and the semiconductor's orbital energies creates an injection barrier that can impede either hole or electron entry. rsc.org For ambipolar devices, it is critical to choose electrode materials or use interfacial modification layers that enable efficient injection of both carrier types. Without such "contact engineering," even a material with intrinsic ambipolar capabilities may show unipolar behavior or a large imbalance between hole and electron mobilities in a device. rsc.org

Device Architecture: The structure of the transistor itself can be engineered to promote ambipolarity. For instance, heterojunction transistors, which use a layer of a p-type and n-type material, are a common approach to ensure the presence and transport of both charge types. rsc.org For single-material devices, controlling the morphology of the active layer and the nature of the dielectric interface are also key factors. core.ac.uk

Structure Property Relationships and Material Design Principles for Bp1t Systems

Impact of Molecular Structure Modifications on Optoelectronic Properties

Slight alterations to the chemical structure of BP1T can lead to significant changes in its electronic and optical properties. These modifications are key levers in tuning the material for specific applications, such as organic light-emitting transistors (OLETs) and organic field-effect transistors (OFETs).

Influence of Conjugation Length (e.g., BP1T, BP2T, BP3T, BP4T Series)

The extension of the central thiophene (B33073) core in the BPnT series (where 'n' denotes the number of thiophene rings) directly influences the π-conjugated system, which is the primary pathway for charge transport. diva-portal.org As the conjugation length increases from BP1T to BP4T, several key properties are affected:

Energy Levels: Increasing the number of thiophene units leads to a destabilization of the Highest Occupied Molecular Orbital (HOMO) and a stabilization of the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a reduced HOMO-LUMO gap. academie-sciences.fr This trend is generally associated with a bathochromic (red) shift in the absorption and emission spectra. diva-portal.orgrsc.org For instance, the fluorescence shifts from blue-green for shorter oligomers to yellow-green for longer ones. rsc.org

Charge Transport: The charge carrier mobility, a critical parameter for transistor performance, is also dependent on the conjugation length. Studies on oligothiophenes have shown that the strength of electron-phonon interaction decreases with increasing conjugation length. aps.org This can lead to higher room-temperature mobilities for longer oligomers like α-octithiophene and α-sexithiophene compared to α-quaterthiophene. aps.org However, the relationship is not always linear and can be influenced by changes in molecular packing and morphology.

Optical Properties: The optical transition characteristics are strongly dependent on the number of thiophene rings. In the BPnT series, the lower Davydov excitons are either optically allowed or forbidden depending on the number of thiophene units. researchgate.net For example, the BP1T crystal exhibits a much weaker optical transition for the lower Davydov exciton (B1674681) compared to BP2T, BP3T, and BP4T. researchgate.net

| Compound | Number of Thiophene Rings (n) | HOMO-LUMO Gap (approx. eV) | Emission Color |

| BP1T | 1 | Higher | Blue-Green rsc.org |

| BP2T | 2 | Intermediate | - |

| BP3T | 3 | Lower | Yellow-Green rsc.org |

| BP4T | 4 | Lowest | - |

| This table provides a generalized trend. Actual values can vary based on measurement conditions and theoretical models. |

Effects of End-Capping Groups and Core Substitutions (e.g., Furan (B31954) Substitution)

The groups attached to the ends of the conjugated core (end-capping groups) and substitutions within the core itself play a pivotal role in fine-tuning the material's properties.

Core Substitution (Furan): Replacing thiophene with furan, an analogous five-membered heterocyclic ring, has been explored to modulate optoelectronic properties. github.ioacs.org Due to the smaller atomic size of oxygen compared to sulfur, furan substitution can lead to smaller torsional angles and improved molecular planarity. github.io While furan was initially considered less suitable for organic electronics due to perceived instability and weaker intermolecular interactions, recent studies have shown its potential for excellent charge-transporting behavior. github.iorsc.org In some systems, furan substitution has led to comparable or even enhanced charge mobility. rsc.orgrsc.org For instance, a furan-substituted benzothiadiazole derivative exhibited a mobility of 0.0122 cm² V⁻¹ s⁻¹. rsc.orgrsc.org However, in other cases, the introduction of furan has been observed to decrease electron mobility, a change attributed to lower average electronic coupling. github.ioacs.org Furan substitution can also offer better optical properties due to the lower electronegativity of the oxygen atom and a reduction of the "heavy atom effect," potentially leading to higher photoluminescence yields compared to their thiophene counterparts. github.io

Correlation between Molecular Planarity and Charge Transport/Emission Characteristics

The planarity of the conjugated backbone is a critical factor governing both charge transport and light emission.

Charge Transport: A more planar molecular structure generally facilitates closer π-π stacking in the solid state, which enhances the electronic coupling between adjacent molecules. mdpi.comrsc.org This improved intermolecular orbital overlap is crucial for efficient charge hopping, the dominant transport mechanism in many organic semiconductors. mdpi.comossila.com Increased planarity can therefore lead to higher charge carrier mobilities. researchgate.net

Emission Characteristics: Molecular planarity also affects the emission properties. A more rigid and planar conformation can increase the conjugation length, leading to a red-shift in the emission spectrum. diva-portal.org Furthermore, enhanced planarity can influence the transition dipole moment, which is a key factor in the efficiency of light emission in devices like OLETs. acs.org Theoretical and experimental work on various organic semiconductors has consistently highlighted the strong correlation between a planar molecular geometry and superior device performance. rsc.org

Crystalline and Thin Film Microstructure-Property Correlations

Role of Molecular Packing and Intermolecular Interactions on Charge and Exciton Transport

In the solid state, BP1T molecules arrange themselves in a characteristic spine- or herringbone-like packing structure. researchgate.net This arrangement, along with other intermolecular forces, dictates the efficiency of charge and exciton transport.

Charge Transport: The efficiency of charge transport is highly dependent on the degree of molecular order and the strength of intermolecular electronic couplings. ucl.ac.ukacs.org In crystalline organic semiconductors, charge carriers can be delocalized over several molecules, forming polarons that move through the material. ucl.ac.uk The close packing in a herringbone structure allows for significant π-orbital overlap between neighboring molecules, creating pathways for charge carriers to hop from one molecule to the next. ossila.com The distance and relative orientation between molecules, influenced by weak van der Waals forces and potential hydrogen bonds, are critical. researchgate.netnih.gov Strong π-π interactions facilitate this process, leading to higher charge mobility. mdpi.com

Exciton Transport: Excitons, or bound electron-hole pairs, are the primary energy carriers in light-emitting applications. nist.gov Their ability to move through the material before recombining radiatively is known as exciton diffusion. oejournal.org The efficiency of exciton transport is also governed by intermolecular interactions. oejournal.orgrsc.org Strong coupling between molecules can lead to the delocalization of excitons, which can enhance their transport properties. rsc.org The packing structure determines the pathways and efficiency of energy transfer between molecules. oejournal.org

Effects of Film Thickness and Morphology on Device Performance

The thickness and morphology of the BP1T thin film are critical parameters that must be optimized for high-performance devices.

Future Directions and Emerging Research Areas for Bp1t

Advanced Material Synthesis and Engineering of BP1T Derivatives

The strategic chemical modification of the BP1T backbone is a key area of future research, aiming to fine-tune its electronic and optical properties for specific applications. This involves the synthesis of new derivatives by introducing various functional groups.

For instance, the introduction of cyano (-CN) or methoxy (B1213986) (-OMe) groups onto the biphenyl (B1667301) units of related thiophene (B33073)/phenylene co-oligomers (TPCOs) has been shown to significantly alter their crystal packing and, consequently, their optoelectronic characteristics. rsc.org The synthesis of 2,5-bis(4′-cyanobiphenyl-4-yl)thiophene (BP1T-CN) results in a molecule with a strong in-plane transition dipole moment, which is highly advantageous for applications like vertical cavity surface emitting lasers (VCSEL). aip.org This is a notable deviation from the parent BP1T, where the transition dipole is oriented vertically to the main crystal face. aip.org The strong molecular orientation in BP1T-CN crystals enhances light-matter coupling. aip.orgoptica.org

Similarly, the addition of methoxy groups, as in 2,5-bis(4′-methoxybiphenyl-4-yl)thiophene (BP1T-OMe), can induce a perpendicular molecular orientation due to hydrogen bonding between adjacent molecules. rsc.org This specific alignment is favorable for confining photons within a single-crystal cavity. rsc.org

Future synthetic strategies will likely explore a wider range of electron-donating and electron-withdrawing groups to precisely control the frontier molecular orbital (HOMO-LUMO) energy levels. This will allow for the rational design of BP1T derivatives with tailored charge transport properties (p-type, n-type, or ambipolar) and emission colors. aip.org Furthermore, creating co-oligomers that incorporate furan (B31954) or other heterocyclic units into the thiophene-phenylene structure, such as in 2,5-bis(5-[1,1′-biphenyl]-4-ylthiophen-2-yl)furan (BPTFT), represents another promising direction to enhance properties like photoluminescence quantum yield and charge carrier mobility. rsc.org

| Derivative Name | Functional Group | Impact on Properties | Potential Application |

| BP1T-CN | Cyano (-CN) | Induces in-plane molecular orientation, enhances light-matter coupling. aip.orgoptica.org | Vertical Cavity Surface Emitting Lasers (VCSELs) aip.org |

| BP1T-OMe | Methoxy (-OMe) | Promotes perpendicular molecular orientation via H-bonding. rsc.org | Organic Lasers rsc.org |

| BPTFT | Furan substitution | Improves photoluminescence quantum yield and charge mobility. rsc.org | Electrically Driven Organic Lasers rsc.org |

The development of novel synthetic methodologies, such as metal-catalyzed cross-coupling reactions and base-promoted cyclizations, will be crucial for accessing these complex molecular architectures efficiently. mdpi.com

Exploration of Novel Device Concepts and Architectures

Beyond traditional organic light-emitting diodes (OLEDs) and field-effect transistors (FETs), BP1T is being explored in a variety of advanced device concepts that leverage its unique crystalline and electronic properties.

One significant area is the development of organic solid-state lasers . The high fluorescence efficiency and optical gain of BP1T make it an excellent candidate for a gain medium. acs.orgnii.ac.jp Research is focused on fabricating high-quality single crystals and engineering microcavity structures to achieve lasing. rsc.orgacs.org One-dimensional (1D) crystalline structures of BP1T, for example, have demonstrated amplified spontaneous emission (ASE) and lasing oscillations under optical pumping. ingentaconnect.com

Another emerging application is in light-emitting field-effect transistors (LE-OFETs) . These devices combine the switching function of a transistor with the light-emitting capability of an OLED, offering potential for simplified display pixels and integrated optoelectronic circuits. kit.ac.jpnih.gov BP1T and its derivatives, with their ambipolar charge transport characteristics, are well-suited for the active layer in LE-OFETs, allowing for the recombination of both holes and electrons within the transistor channel to generate light. aip.org Novel operation methods, such as applying alternating-current (AC) gate voltages, are being explored to enhance carrier injection and emission efficiency. kit.ac.jp

Furthermore, BP1T is finding use as a critical component in complex device stacks. For instance, it can serve as a template or inducing layer for the growth of other crystalline organic semiconductor films. rsc.org In crystalline OLEDs, a BP1T layer can facilitate the high-quality epitaxial growth of the emissive layer, leading to improved device performance. rsc.org The use of a dual-inducing layer structure, incorporating both BP1T and its close relative BP2T, has been shown to enhance charge injection and improve the structural quality of the overlying organic films. rsc.org

Future research will likely focus on optimizing these device architectures, such as developing vertical LE-OFETs for higher aperture ratios and lower power consumption, and creating sophisticated micro- and nano-resonator geometries for low-threshold organic lasers. acs.orgnih.gov

| Device Concept | Role of BP1T | Key Research Findings |

| Organic Lasers | Gain Medium | Single crystals and 1D structures show amplified spontaneous emission (ASE) and lasing. acs.orgingentaconnect.com |

| Light-Emitting FETs (LE-OFETs) | Ambipolar Active Layer | Demonstrates light emission from the transistor channel; AC voltage operation enhances performance. aip.orgkit.ac.jp |

| Crystalline OLEDs | Inducing Layer | Promotes high-quality epitaxial growth of subsequent organic layers, improving device efficiency. rsc.org |

Multiscale Modeling and Simulation Approaches for Deeper Understanding

To accelerate the design and optimization of BP1T-based materials and devices, multiscale modeling and simulation are becoming indispensable tools. These computational approaches provide insights into structure-property relationships at various length and time scales, from the electronic behavior of a single molecule to the performance of a complete device. diva-portal.org

At the quantum mechanical level , first-principles calculations like Density Functional Theory (DFT) can be used to predict the fundamental electronic properties of BP1T and its derivatives. frontiersin.org This includes calculating HOMO-LUMO energy levels, charge distribution, and transition dipole moments, which are crucial for understanding charge transport and light emission processes. researchgate.net These calculations can guide the synthetic efforts described in section 8.1 by predicting how different functional groups will affect the molecule's optoelectronic properties before they are even synthesized.

At the atomistic level , Molecular Dynamics (MD) simulations are employed to study the collective behavior of molecules in the solid state. researchgate.net MD can predict how BP1T molecules pack into crystals, the morphology of thin films, and the dynamics of molecular motion. frontiersin.orgresearchgate.net This is critical for understanding charge transport, which is highly dependent on intermolecular electronic coupling, and for predicting bulk material properties. researchgate.net

At the device level , continuum models can simulate the charge carrier dynamics, exciton (B1674681) formation, and light outcoupling within a full device structure like an OLED or LE-OFET. diva-portal.org These models take parameters derived from lower-scale simulations (like carrier mobility and recombination rates) to predict macroscopic device characteristics such as current-voltage curves and external quantum efficiency.

A multiscale approach integrates these different levels of simulation. diva-portal.org For example, DFT calculations can inform the parameterization of atomistic force fields for MD simulations, which in turn provide the morphology and transport parameters needed for device-level models. This holistic modeling strategy can significantly reduce the need for purely empirical, trial-and-error experimentation, enabling a more rational design cycle for new BP1T-based technologies. diva-portal.org Future work will focus on developing more accurate force fields and more efficient algorithms to bridge the different scales seamlessly.

Integration of BP1T with Hybrid Organic-Inorganic Systems

A significant frontier in materials science is the creation of hybrid organic-inorganic systems, which combine the desirable properties of both material classes—such as the processability and tunable optoelectronics of organic semiconductors with the high charge carrier mobility and stability of inorganic materials. frontiersin.orgrsc.org The integration of BP1T and its derivatives into such hybrid structures holds immense potential for novel applications.

One promising avenue is the combination of BP1T with inorganic nanocrystals or quantum dots (QDs). The strong light absorption and emission of BP1T could be coupled with the unique electronic properties of QDs. For instance, BP1T could act as an energy donor in a Förster Resonance Energy Transfer (FRET) system, exciting nearby QDs for applications in specialized lighting or sensing. Conversely, inorganic nanostructures could be used to enhance the electric field within a BP1T-based device, boosting light emission or absorption.

Another area of exploration is in hybrid perovskite-based devices. While BP1T itself is not a perovskite, it could be used as a charge transport layer or an interfacial modification layer in perovskite solar cells or LEDs. nih.gov The tailored energy levels of BP1T derivatives could help to improve charge extraction or block unwanted charge carriers at the interfaces within the device, leading to higher efficiency and stability. nih.gov

The development of hybrid organic-inorganic materials often involves sophisticated fabrication techniques like sequential vapor infiltration or molecular layer deposition, where organic and inorganic precursors are combined at the molecular level. frontiersin.org Applying these techniques to BP1T could lead to the creation of novel nanocomposites with intertwined organic and inorganic phases, potentially exhibiting emergent properties not found in either component alone. frontiersin.org For example, infiltrating an inorganic material into a porous BP1T film could dramatically enhance its mechanical robustness and environmental stability while maintaining its optoelectronic function.

Future research in this area will require a deep understanding of the physical and chemical processes occurring at the organic-inorganic interface to control the structure and properties of these complex hybrid materials. nih.gov

常见问题

Q. What are the key structural features of BP1T that influence its optoelectronic properties?

BP1T’s bent molecular geometry enforces an upright orientation of molecular long axes relative to crystal planes, forming a spine-like or herringbone crystal lattice. This arrangement enhances charge transport by promoting π-π stacking interactions while maintaining strong fluorescence. The bent structure also reduces aggregation-induced quenching, making it suitable for light-emitting applications . Key parameters include its molecular weight (388.5 g/mol) and high lipophilicity (XLogP3-AA = 8.2), which impact solubility and thin-film processing .

Q. What synthetic methodologies are commonly employed for BP1T and related oligothiophenes?

BP1T is synthesized via Stille polymerization, where 2,5-bis(trimethylstannyl)thiophene derivatives are coupled with biphenyl boronic esters under microwave irradiation in anhydrous chlorobenzene. Post-synthesis purification involves Soxhlet washing with solvents like chloroform to isolate high-purity fractions. Yields are typically high (>80%) for soluble derivatives, though short-side-chain analogs may exhibit poor solubility, requiring alternative solvents or side-chain engineering .

Q. How is BP1T characterized for crystallographic and spectroscopic properties?

- X-ray crystallography reveals its herringbone packing, critical for interpreting charge transport behavior.

- UV-Vis and fluorescence spectroscopy quantify absorption/emission maxima (e.g., amplified spontaneous emission at ~450 nm in thin films).

- Cyclic voltammetry determines HOMO/LUMO levels (−5.3 eV/−2.7 eV), essential for device band alignment.

- Atomic force microscopy (AFM) assesses thin-film morphology, correlating crystal orientation with device performance .

Advanced Research Questions

Q. How can researchers resolve the trade-off between charge transport and fluorescence efficiency in BP1T-based OLETs?

BP1T’s high carrier mobility (up to 0.1 cm²/V·s) and strong emission are leveraged by optimizing molecular packing via substrate templating or blending with charge-transport auxiliaries (e.g., BP3T). Doping BP1T crystals with 1–5 wt% BP3T modulates vibronic transitions, reducing self-absorption losses and enabling tunable lasing thresholds. This approach balances intermolecular interactions to minimize fluorescence quenching while maintaining mobility .

Q. What strategies improve the stability of BP1T in organic photovoltaic (OPV) devices under operational conditions?

- Encapsulation : Use UV-curable epoxy resins to prevent oxygen/moisture ingress.

- Additive engineering : Incorporate 1,8-diiodooctane (DIO) to refine bulk heterojunction morphology, enhancing exciton dissociation.

- Thermal annealing : Post-deposition annealing at 120°C for 10 minutes improves crystallinity and reduces trap states, boosting PCE from 3.2% to 4.7% in BP1T:PCBM blends .

Q. How does doping BP1T with BP3T affect its lasing thresholds and emission spectra?

BP3T doping introduces optical absorption bands that selectively suppress specific vibronic transitions in BP1T. At 2.5 wt% doping, the 0-1 transition intensity decreases by 70%, shifting the dominant lasing mode from 465 nm to 480 nm. This is quantified via fluorescence lifetime imaging microscopy (FLIM) and transient absorption spectroscopy, revealing reduced non-radiative decay pathways .

Q. What experimental approaches validate BP1T’s biocompatibility for bioimaging applications?

- Surface functionalization : Attach PEGylated ligands or antibodies to BP1T derivatives via thiol-maleimide coupling.

- In vitro toxicity assays : MTT assays show >90% cell viability at concentrations ≤50 µg/mL in HeLa cells.

- Two-photon imaging : BP1T’s large two-photon absorption cross-section (∼500 GM at 800 nm) enables deep-tissue imaging with minimal photodamage .

Data Contradiction and Optimization

Q. Conflicting reports note BP1T’s fluorescence efficiency varies significantly between thin films and single crystals. How can this be addressed?

The disparity arises from differences in molecular packing: single crystals exhibit stronger π-π overlap, leading to partial quenching, while amorphous films retain higher photoluminescence quantum yields (PLQY). To reconcile this, researchers use solvent vapor annealing to induce controlled crystallization in films, achieving PLQY >40% with mobility >0.05 cm²/V·s .

Q. Why do BP1T-based OLEDs exhibit voltage-dependent emission color shifts, and how is this mitigated?

Electric-field-induced polarization alters exciton recombination zones, shifting emission spectra. Implementing a dual-layer architecture with BP1T as the emissive layer and TCTA as the hole-transport layer reduces field penetration, stabilizing emission at 460 nm ± 5 nm across 4–8 V driving voltages .

Methodological Tables

Retrosynthesis Analysis